molecular formula C7H5F2IO B8204161 (2,6-Difluoro-3-iodophenyl)methanol

(2,6-Difluoro-3-iodophenyl)methanol

Cat. No.: B8204161
M. Wt: 270.01 g/mol
InChI Key: YFROSOVMRGMTQE-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H5F2IO and a molecular weight of 270.02 g/mol . This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a hydroxymethyl group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-iodophenyl)methanol typically involves the iodination of a difluorobenzene derivative followed by a reduction process. One common method includes the reaction of 2,6-difluorobenzaldehyde with iodine in the presence of a suitable oxidizing agent to form the corresponding iodinated compound. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,6-Difluoro-3-iodophenyl)methanol is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The presence of fluorine and iodine atoms can also affect the compound’s electronic properties, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluoro-3-bromophenyl)methanol
  • (2,6-Difluoro-3-chlorophenyl)methanol
  • (2,6-Difluoro-3-methylphenyl)methanol

Uniqueness

(2,6-Difluoro-3-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and methyl analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and product distributions .

Properties

IUPAC Name

(2,6-difluoro-3-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFROSOVMRGMTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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